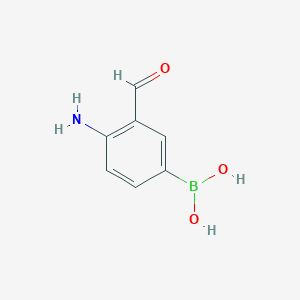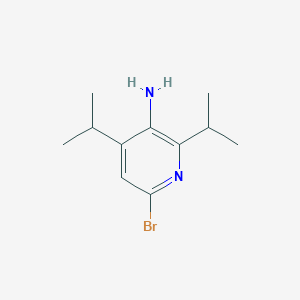![molecular formula C11H16ClNO2 B13978001 1-Chloro-3-[(4-methoxyphenyl)methylamino]propan-2-ol](/img/structure/B13978001.png)
1-Chloro-3-[(4-methoxyphenyl)methylamino]propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3-[(4-methoxyphenyl)methylamino]propan-2-ol is an organic compound with a complex structure that includes a chloro group, a methoxyphenyl group, and a methylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-[(4-methoxyphenyl)methylamino]propan-2-ol typically involves multiple steps. One common method includes the reaction of 4-methoxybenzylamine with epichlorohydrin under basic conditions to form the intermediate, followed by further reactions to introduce the chloro group and the hydroxyl group.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressures to ensure efficient synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-3-[(4-methoxyphenyl)methylamino]propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to form a corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbons.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-3-[(4-methoxyphenyl)methylamino]propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Chloro-3-[(4-methoxyphenyl)methylamino]propan-2-ol involves its interaction with specific molecular targets. The chloro group and the hydroxyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The methoxyphenyl group can also contribute to the compound’s overall binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-1-(4-methoxyphenyl)propan-1-one: Similar structure but lacks the methylamino group.
1-Chloro-3-(4-methoxyphenyl)propan-2-ol: Similar structure but lacks the methylamino group.
Uniqueness
1-Chloro-3-[(4-methoxyphenyl)methylamino]propan-2-ol is unique due to the presence of both the methylamino group and the methoxyphenyl group, which can influence its reactivity and interactions with biological targets
Eigenschaften
Molekularformel |
C11H16ClNO2 |
|---|---|
Molekulargewicht |
229.70 g/mol |
IUPAC-Name |
1-chloro-3-[(4-methoxyphenyl)methylamino]propan-2-ol |
InChI |
InChI=1S/C11H16ClNO2/c1-15-11-4-2-9(3-5-11)7-13-8-10(14)6-12/h2-5,10,13-14H,6-8H2,1H3 |
InChI-Schlüssel |
HNJOCEAUEPLIAL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CNCC(CCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


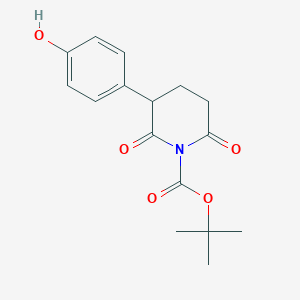
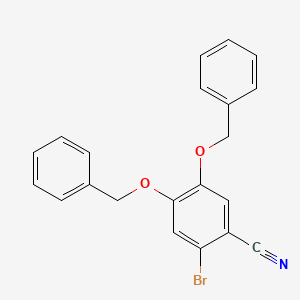
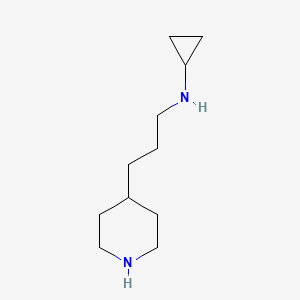

![benzyl N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]carbamate](/img/structure/B13977942.png)
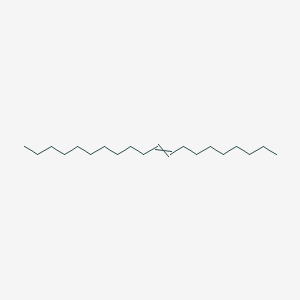

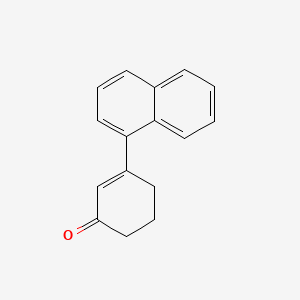

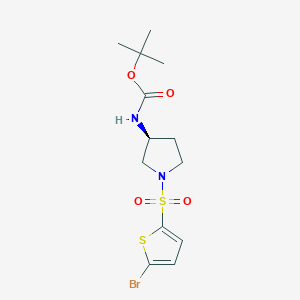

![11H-[1,3,5]triazepino[3,2-a]benzimidazole](/img/structure/B13977991.png)
